molecular formula C9H7ClN2OS B2498354 3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine CAS No. 2201327-99-1

3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine

Cat. No. B2498354
CAS RN: 2201327-99-1
M. Wt: 226.68
InChI Key: SVBBWBOOZOHIIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, the use of chloromethyl derivatives, and the application of acid catalysis. For instance, derivatives of pyridine, such as 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine, have been synthesized using selective chlorinating agents under mild conditions (Liang, 2007). Such methodologies could be applicable to the synthesis of "3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine," suggesting a multi-step process involving chlorination, nitration, and subsequent cyclization steps.

Molecular Structure Analysis

Studies on compounds with similar structures have utilized X-ray diffraction and spectroscopic methods for structural characterization. For example, the molecular structure and spectroscopic data of related compounds have been determined by DFT (Density Functional Theory) calculations and confirmed by X-ray diffraction studies (Viji et al., 2020). Such techniques are crucial for elucidating the geometric configuration and electronic structure of "this compound".

Chemical Reactions and Properties

Reactions involving similar compounds often entail nucleophilic substitutions, cyclodehydration, and aromatization processes. The reactivity of such compounds towards different chemical reagents highlights their potential in synthesizing novel heterocyclic compounds with diverse biological activities. The transformations under acid catalysis, leading to unexpected products, indicate the complex reactivity patterns that can be anticipated for "this compound" (Nedolya et al., 2018).

Scientific Research Applications

Crystal Structure and Synthesis

  • The compound has been involved in the synthesis and crystal structure exploration of various pyridine derivatives, revealing insights into molecular conformations and interactions. The research highlights the synthesis of certain pyridine derivatives with methoxy and ethoxy groups, further processed into methylsulphinyl derivatives and copper(II) complexes, underscoring the structural diversity and potential applications of such compounds (Ma et al., 2018).

Ligand Synthesis and Metal Complexes

  • The compound contributes to the synthesis of ligands, especially those combining azaheterocycles with thiazole subunits. This characteristic is essential for forming bidentate ligands used in creating novel ruthenium complexes, indicating its significant role in developing metal-organic frameworks or catalysts (Menzel et al., 2010).

Reaction Mechanisms and Transformation

  • Studies focus on the compound's involvement in various chemical reactions, including its transformation under certain conditions. These transformations lead to the formation of different derivatives, providing valuable insights into reaction mechanisms and the potential for creating new chemical entities (Nedolya et al., 2018).

Corrosion Inhibition

  • The compound is also researched for its role in synthesizing new derivatives that act as corrosion inhibitors for metals. This application is crucial in industrial settings, where preventing metal corrosion can lead to significant economic savings and safety improvements (Chaitra et al., 2016).

Safety and Hazards

Thiazole compounds can pose certain hazards. For instance, some thiazole compounds have been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Thiazole derivatives have been the focus of many research studies due to their diverse biological activities. Future research may focus on designing and developing different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

5-[(3-chloropyridin-2-yl)oxymethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-8-2-1-3-12-9(8)13-5-7-4-11-6-14-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBBWBOOZOHIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC2=CN=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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